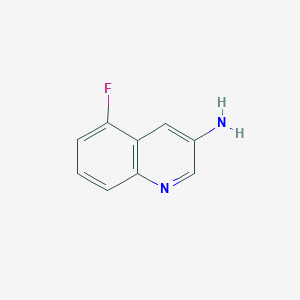

5-Fluoroquinolin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoroquinolin-3-amine is a fluorinated quinoline derivative with the molecular formula C9H7FN2. It is a solid compound that is typically stored in a dark, dry place at temperatures between 2-8°C . This compound is part of the broader class of fluoroquinolines, which are known for their significant biological activities, particularly in the field of antibacterial agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroquinolin-3-amine can be achieved through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common method involves the nucleophilic displacement of fluorine atoms, which is a versatile approach for introducing fluorine into the quinoline ring . Another method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoroquinolin-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups into the quinoline ring.

Reduction: This reaction can modify the electronic properties of the compound.

Substitution: Commonly involves the replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as organometallic compounds or halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield various substituted quinoline derivatives .

Aplicaciones Científicas De Investigación

5-Fluoroquinolin-3-amine has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 5-Fluoroquinolin-3-amine involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and cell division. By stabilizing the enzyme-DNA complex, this compound inhibits DNA replication, leading to bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their high antibacterial activity .

Comparación Con Compuestos Similares

Similar Compounds

- Norfloxacin

- Pefloxacin

- Ciprofloxacin

- Ofloxacin

Uniqueness

5-Fluoroquinolin-3-amine is unique due to its specific substitution pattern on the quinoline ring, which can influence its biological activity and chemical reactivity. Compared to other fluoroquinolones, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Actividad Biológica

5-Fluoroquinolin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by a fluorine atom at the 5-position and an amino group at the 3-position. Its molecular formula is C9H7FN\ and it has a molecular weight of approximately 164.16 g/mol. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability, which is crucial for its biological activity.

The primary mechanism of action for this compound involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are essential for DNA replication and cell division in bacteria. By inhibiting these enzymes, the compound disrupts bacterial growth and proliferation, demonstrating significant antimicrobial properties.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | 25 |

| Escherichia coli | 1.0 µg/mL | 20 |

| Pseudomonas aeruginosa | 1.5 µg/mL | 18 |

| Streptococcus pyogenes | 0.3 µg/mL | 30 |

Antimicrobial Activity

Research has shown that this compound exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Studies indicate that it has a lower MIC compared to standard antibiotics, making it a promising candidate for further development in combating resistant bacterial strains.

Case Study: Efficacy Against Resistant Strains

A study conducted by researchers evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results revealed that the compound demonstrated significant antibacterial activity, with an MIC value significantly lower than that of commonly used antibiotics such as methicillin.

Anticancer Potential

In addition to its antibacterial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving DNA intercalation and inhibition of topoisomerases.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 12 | DNA intercalation |

| A549 (Lung Cancer) | 10 | Topoisomerase inhibition |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies on toxicity reveal that at therapeutic doses, the compound exhibits low toxicity levels, suggesting a favorable safety profile for potential clinical applications.

Propiedades

IUPAC Name |

5-fluoroquinolin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGMFMNPSYGOGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)N)C(=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438827 |

Source

|

| Record name | 5-fluoroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028302-82-0 |

Source

|

| Record name | 5-fluoroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.